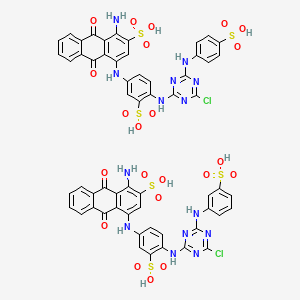
ProcionBlueHB
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Procion Blue HB, also known as Reactive Blue 2, is a synthetic dye commonly used in various scientific and industrial applications. It is a purinergic antagonist and is known for its ability to induce calcium oscillations in cells. The compound has a molecular formula of C29H20ClN7O11S3 and a molecular weight of 774.16 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
Procion Blue HB is synthesized through a series of chemical reactions involving the coupling of aromatic amines with cyanuric chloride, followed by sulfonation and chlorination. The process typically involves the following steps:
Coupling Reaction: Aromatic amines are reacted with cyanuric chloride in the presence of a base to form an intermediate compound.
Sulfonation: The intermediate compound is then sulfonated using sulfuric acid to introduce sulfonic acid groups.
Chlorination: The final step involves chlorination to produce the desired dye.
Industrial Production Methods
In industrial settings, Procion Blue HB is produced in large quantities using continuous flow reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The dye is then purified through crystallization and filtration processes .
化学反应分析
Types of Reactions
Procion Blue HB undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the dye into simpler compounds.
Substitution: The dye can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acid derivatives, while reduction can produce simpler aromatic compounds .
科学研究应用
Procion Blue HB has a wide range of applications in scientific research:
Chemistry: It is used as a dye in various chromatographic techniques and as a reagent in chemical synthesis.
Biology: The dye is used to study cellular processes, such as calcium signaling and receptor interactions.
Medicine: Procion Blue HB is used in medical research to investigate its effects on cellular functions and its potential therapeutic applications.
Industry: The dye is used in the textile industry for coloring fabrics and in the production of other dyes
作用机制
Procion Blue HB exerts its effects by acting as a purinergic antagonist. It binds to purinergic receptors, specifically P2Y receptors, and inhibits their activity. This inhibition leads to changes in intracellular calcium levels, which can affect various cellular processes. The dye also interacts with ATP receptors and can induce calcium oscillations in cells .
相似化合物的比较
Similar Compounds
Cibacron Blue F3GA: Another reactive dye with similar properties and applications.
Remazol Brilliant Blue R: A dye used in similar applications but with different chemical properties.
Uniqueness
Procion Blue HB is unique due to its specific binding to purinergic receptors and its ability to induce calcium oscillations. This makes it particularly useful in studies involving cellular signaling and receptor interactions .
Conclusion
Procion Blue HB is a versatile compound with a wide range of applications in scientific research and industry. Its unique chemical properties and ability to interact with cellular receptors make it a valuable tool in various fields of study.
属性
分子式 |
C58H40Cl2N14O22S6 |
|---|---|
分子量 |
1548.3 g/mol |
IUPAC 名称 |
1-amino-4-[4-[[4-chloro-6-(3-sulfoanilino)-1,3,5-triazin-2-yl]amino]-3-sulfoanilino]-9,10-dioxoanthracene-2-sulfonic acid;1-amino-4-[4-[[4-chloro-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]amino]-3-sulfoanilino]-9,10-dioxoanthracene-2-sulfonic acid |
InChI |
InChI=1S/2C29H20ClN7O11S3/c30-27-35-28(33-13-4-3-5-15(10-13)49(40,41)42)37-29(36-27)34-18-9-8-14(11-20(18)50(43,44)45)32-19-12-21(51(46,47)48)24(31)23-22(19)25(38)16-6-1-2-7-17(16)26(23)39;30-27-35-28(33-13-5-8-15(9-6-13)49(40,41)42)37-29(36-27)34-18-10-7-14(11-20(18)50(43,44)45)32-19-12-21(51(46,47)48)24(31)23-22(19)25(38)16-3-1-2-4-17(16)26(23)39/h2*1-12,32H,31H2,(H,40,41,42)(H,43,44,45)(H,46,47,48)(H2,33,34,35,36,37) |
InChI 键 |
GHGCAPAWSQUOBN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)O)Cl)S(=O)(=O)O)S(=O)(=O)O)N.C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)NC5=NC(=NC(=N5)NC6=CC(=CC=C6)S(=O)(=O)O)Cl)S(=O)(=O)O)S(=O)(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-1-(Chloromethyl)-3-(5-(5-(3-mercaptopropanamido)-1H-indole-2-carboxamido)-1H-indole-2-carbonyl)-2,3-dihydro-1H-benzo[e]indol-5-yl dihydrogen phosphate](/img/structure/B12429427.png)
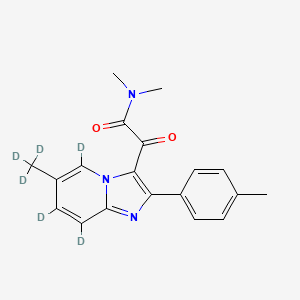
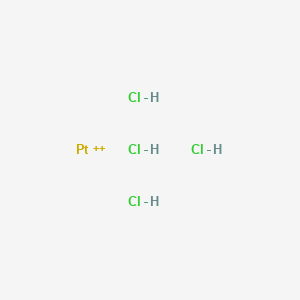

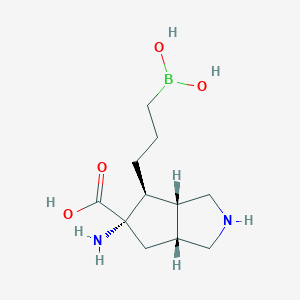

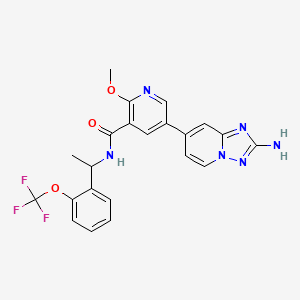
![3-Methyl-2-[3-(trifluoromethyl)benzenesulfonamido]pentanoic acid](/img/structure/B12429488.png)
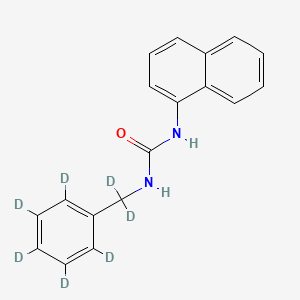
![(8R,9S,13S,14S)-6,6,7,7,11-pentadeuterio-3-methoxy-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one](/img/structure/B12429511.png)

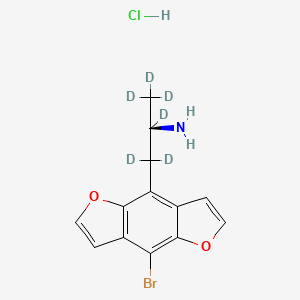
![2-[(2-Iodo-3-methylphenyl)formamido]propanoic acid](/img/structure/B12429532.png)

